(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.
Formation of the Carboxamide Group: This is usually done through amidation reactions using suitable amines and carboxylic acid derivatives.
Conversion to Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.
Quality Control: Analytical methods like HPLC and NMR are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-Phenylpyrrolidine-2-carboxamide: A diastereomer with different stereochemistry.
(2S,5R)-5-Phenylpyrrolidine-2-carboxamide: Another diastereomer with distinct properties.
(2S,5S)-5-Phenylpyrrolidine-2-carboxamide: A diastereomer with unique characteristics.
Uniqueness
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers. This uniqueness makes it valuable in applications requiring precise chiral control.
Properties
IUPAC Name |
(2R,5R)-5-phenylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H/t9-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHKSJEYYRBIR-DHTOPLTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.